O-Demethyl apixaban (M2) is a key metabolite of apixaban, a potent and selective factor Xa inhibitor used in the treatment of thrombotic diseases [, ]. It is formed via O-demethylation of apixaban, primarily catalyzed by cytochrome P450 enzymes [, ]. This metabolite serves as a valuable tool in studying apixaban's metabolic pathways and exploring interspecies differences in drug metabolism.
O-Demethyl apixaban is a significant metabolite of apixaban, a direct oral anticoagulant widely used for the prevention and treatment of thromboembolic disorders. Apixaban functions as a selective inhibitor of activated factor X (FXa), and its metabolism primarily occurs through O-demethylation, leading to the formation of O-Demethyl apixaban. This compound is synthesized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which catalyze the O-demethylation process, making it crucial for understanding the pharmacokinetics and dynamics of apixaban in clinical settings.
O-Demethyl apixaban is derived from the metabolism of apixaban, which is commercially available under the brand name Eliquis. The compound's chemical identity is cataloged under the CAS number 503612-76-8. Its relevance in pharmacology stems from its role in the metabolic pathways that influence the efficacy and safety profile of apixaban .
The synthesis of O-Demethyl apixaban involves a two-step process: O-demethylation followed by potential further modifications such as sulfation. The primary reaction is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, which facilitate the removal of a methoxy group from apixaban.
O-Demethyl apixaban can be represented by its molecular formula with a molecular weight of approximately 459.49 g/mol. The structural formula features a complex arrangement typical of small-molecule inhibitors with multiple functional groups that contribute to its pharmacological activity.
O-Demethyl apixaban participates in various chemical reactions post-synthesis:
The primary products include O-Demethyl apixaban sulfate, which represents a significant circulating metabolite in humans .
O-Demethyl apixaban acts as a competitive inhibitor of FXa, similar to its parent compound. The mechanism involves binding to the active site of FXa, thereby preventing its interaction with prothrombin and inhibiting thrombin generation.
O-Demethyl apixaban is typically stable under physiological conditions but may exhibit variability based on environmental factors such as pH and temperature.
O-Demethyl apixaban has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7